molecular formula C17H15N5O4S B3572789 2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide

2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide

Cat. No.: B3572789
M. Wt: 385.4 g/mol
InChI Key: OBRXZIOBVKQKTE-UHFFFAOYSA-N
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Description

“2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide” is a compound that contains a 1,2,4-triazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents . The 1,3,4-thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new S-alkylated 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiols were synthesized by the alkylation of 3-(2-,3- and 4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thiones . The compounds were synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques. For instance, molecular docking simulations were performed using AutoDock4 by docking all synthesized compounds and standard inhibitors into the crystal structure of Jack bean urease . The docking results were in good agreement with experimental results and indicate that synthesized compounds could interact well with the active site of the urease enzyme .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, 1,3,4-thiadiazoles have shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the yield, melting point, IR, 1H NMR, 13C NMR, and mass spectra of a similar compound were reported .

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, 1,3,4-thiadiazole derivatives have a broad spectrum of pharmacological activities. They have been found to exhibit antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular activities .

Safety and Hazards

The safety and hazards of similar compounds have been reported. For instance, hazard statements for a similar compound include H302 - H315 - H319 - H335 .

Properties

IUPAC Name

2-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O4S/c1-26-14-7-5-11(6-8-14)16-19-17(21-20-16)27-10-15(23)18-12-3-2-4-13(9-12)22(24)25/h2-9H,10H2,1H3,(H,18,23)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRXZIOBVKQKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide
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2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide
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2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide
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2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide
Reactant of Route 5
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2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide
Reactant of Route 6
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2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide

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